(Z)-2-cyano-3-(4-methoxy-2-propan-2-yloxyphenyl)-N-methylprop-2-enamide
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Overview
Description
(Z)-2-cyano-3-(4-methoxy-2-propan-2-yloxyphenyl)-N-methylprop-2-enamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, including a cyano group, a methoxy group, and a propan-2-yloxyphenyl moiety.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with proteins in the p53 family . These proteins are critical tumor suppressors often inactivated in human cancers .
Mode of Action
It’s worth noting that similar compounds, such as nutlin-3, have been shown to mimic the three key interactions of p53 . This suggests that (Z)-2-cyano-3-(4-methoxy-2-propan-2-yloxyphenyl)-N-methylprop-2-enamide might interact with its targets in a similar manner.
Biochemical Pathways
Compounds that target the p53 family are known to influence genes involved in apoptosis and cell cycle regulation .
Result of Action
Compounds that interact with the p53 family can potentially inhibit cancer development and progression .
Preparation Methods
The synthesis of (Z)-2-cyano-3-(4-methoxy-2-propan-2-yloxyphenyl)-N-methylprop-2-enamide typically involves several steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with 4-methoxy-2-(propan-2-yloxy)benzaldehyde.
Formation of Intermediate: The benzaldehyde undergoes a reaction with a suitable nitrile source to form the corresponding cyano intermediate.
Addition of N-methyl Group: The intermediate is then reacted with a methylating agent to introduce the N-methyl group.
Final Cyclization: The final step involves cyclization to form the this compound.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Chemical Reactions Analysis
(Z)-2-cyano-3-(4-methoxy-2-propan-2-yloxyphenyl)-N-methylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amides.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(Z)-2-cyano-3-(4-methoxy-2-propan-2-yloxyphenyl)-N-methylprop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
(Z)-2-cyano-3-(4-methoxy-2-propan-2-yloxyphenyl)-N-methylprop-2-enamide can be compared with other similar compounds, such as:
4-methoxy-2-(propan-2-yloxy)benzaldehyde: This compound shares a similar structural motif but lacks the cyano and N-methyl groups.
4-[[(4S,5R)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazol-1-yl]-oxomethyl]-2-piperazinone: This compound has a more complex structure and different biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(Z)-2-cyano-3-(4-methoxy-2-propan-2-yloxyphenyl)-N-methylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10(2)20-14-8-13(19-4)6-5-11(14)7-12(9-16)15(18)17-3/h5-8,10H,1-4H3,(H,17,18)/b12-7- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSRGLQJUOISEB-GHXNOFRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C=C(C#N)C(=O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=CC(=C1)OC)/C=C(/C#N)\C(=O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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